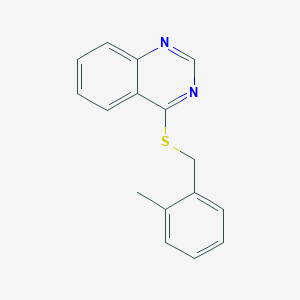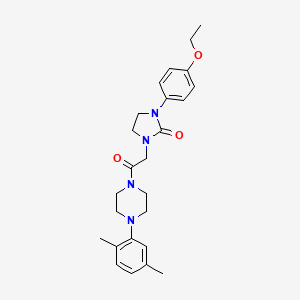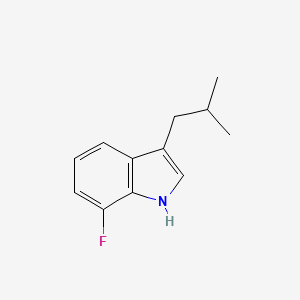
4-((2-Methylbenzyl)thio)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-((2-Methylbenzyl)thio)quinazoline” is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline derivatives have drawn attention due to their significant biological activities . They are used in the synthesis of various pharmaceuticals and exhibit a wide range of biological properties .
Synthesis Analysis
Quinazoline derivatives can be synthesized via various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for “4-((2-Methylbenzyl)thio)quinazoline” is not detailed in the available resources.Applications De Recherche Scientifique
Anti-Cancer Activity
Quinazoline derivatives, including 4-((2-Methylbenzyl)thio)quinazoline, have been found to exhibit significant anti-cancer properties . Researchers have synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety .
Anti-Inflammatory Activity
Quinazoline derivatives have also been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anti-Bacterial Activity
Quinazoline derivatives have shown anti-bacterial properties . This suggests that they could be used in the development of new antibiotics .
Analgesic Activity
Some quinazoline derivatives have been found to have analgesic (pain-relieving) properties . This could potentially make them useful in the development of new pain relief medications .
Anti-Viral Activity
Quinazoline derivatives have been found to exhibit anti-viral properties . This suggests that they could be used in the development of new antiviral drugs .
Anti-Diabetic Activity
Quinazoline derivatives have shown potential as anti-diabetic agents . For example, certain synthesized compounds containing quinazoline have been found to be potent inhibitors of glycogen synthase kinase (GSK-3), showing high hypoglycemic activity .
Anti-Oxidant Activity
Quinazoline derivatives have been found to have anti-oxidant properties . This suggests that they could be used in the development of new antioxidant drugs .
Anti-Hypertensive Activity
Quinazoline derivatives have shown potential as anti-hypertensive agents . This could potentially make them useful in the treatment of high blood pressure .
Propriétés
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-12-6-2-3-7-13(12)10-19-16-14-8-4-5-9-15(14)17-11-18-16/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXMDUGITJFSRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322712 |
Source


|
| Record name | 4-[(2-methylphenyl)methylsulfanyl]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24790392 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(2-Methylphenyl)methylsulfanyl]quinazoline | |
CAS RN |
852366-97-3 |
Source


|
| Record name | 4-[(2-methylphenyl)methylsulfanyl]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2613347.png)
![ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2613348.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2613351.png)
![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2613353.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613354.png)
![3-(4-chlorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2613355.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2613356.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2613358.png)



